4-ethyl-4H-thieno[2,3-c]furan-6-one
Description
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-ethyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C8H8O2S/c1-2-6-5-3-4-11-7(5)8(9)10-6/h3-4,6H,2H2,1H3 |
InChI Key |
AINWNQIYRIGIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C(=O)O1)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A. Thieno-Pyrimidinone Derivatives
- 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 852933-45-0): Core Structure: Thieno[2,3-d]pyrimidin-4-one fused system. Substituents: Ethyl (position 3), methyl (position 5), phenyl (position 6), and sulfanyl (position 2). Properties: Higher molecular weight (302.41 g/mol) compared to the simpler furanone system.
B. Pyrrolo-Isoquinoline Derivatives
- 5-Methyl-3H-pyrrolo[2,3-c]isoquinoline (4e): Core Structure: Pyrrolo[2,3-c]isoquinoline. Substituents: Methyl at position 3. Properties: Melting point 214–215°C, indicative of high crystallinity due to planar aromatic systems.
C. Dihydrofuran-3-one Derivatives
- 2-Ethyl-4-(hydroxymethyl)-2,3-dihydrofuran-3-one: Core Structure: Partially saturated furanone. Substituents: Ethyl (position 2) and hydroxymethyl (position 4). Properties: The hydroxymethyl group increases polarity, enhancing aqueous solubility compared to 4-ethyl-4H-thieno[2,3-c]furan-6-one .
Physicochemical Properties
| Compound | Core Structure | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility Trends |
|---|---|---|---|---|---|
| This compound | Thieno[2,3-c]furanone | Not provided | Not available | Ethyl (position 4) | Likely organic-solvent soluble |
| 3-Ethyl-thieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidinone | 302.41 | Not provided | Ethyl, methyl, phenyl, sulfanyl | High lipophilicity |
| 5-Methyl-pyrrolo[2,3-c]isoquinoline | Pyrrolo[2,3-c]isoquinoline | Calculated | 214–215 | Methyl (position 5) | Moderate aqueous solubility |
| 2-Ethyl-dihydrofuran-3-one | Dihydrofuran-3-one | Calculated | Not provided | Ethyl, hydroxymethyl | High aqueous solubility |
Preparation Methods
Sulfoxide Precursor Activation
The Pummerer reaction serves as a cornerstone for constructing the thieno[2,3-c]furan scaffold. In one approach, o-heteroaroyl-substituted sulfoxides undergo acid-catalyzed Pummerer cyclization to generate α-thiocarbocations, which react with adjacent keto groups to form reactive o-xylylene intermediates. For 4-ethyl-4H-thieno[2,3-c]furan-6-one, ethyl-substituted sulfoxide precursors are treated with acetic anhydride and p-toluenesulfonic acid in toluene. The thiocarbocation intermediate undergoes intramolecular trapping by the carbonyl group, yielding the fused thienofuranone ring after aromatization.
Reaction Conditions :
Diels-Alder Cycloaddition Follow-Up
In the presence of electron-deficient dienophiles, the o-xylylene intermediate undergoes Diels-Alder cycloaddition, followed by acid-catalyzed ring-opening and oxidation to introduce the 6-one functionality. Ethyl groups are incorporated via thioether precursors, such as ethylthio-substituted intermediates, which are oxidized to sulfones and subsequently eliminated to form the ethyl-substituted product.
Thorpe-Zeigler Cyclization for Core Formation
Cyclization of Cyanothioamide Derivatives
Thorpe-Zeigler cyclization enables the formation of the thieno[2,3-c]furan core from cyanothioamide precursors. For example, 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes S-alkylation with ethyl chloroacetate, followed by base-mediated cyclization to yield this compound.
Key Steps :
-
S-Alkylation : Ethyl chloroacetate reacts with the thioxo group at position 2.
-
Cyclization : Sodium ethoxide in ethanol induces Thorpe-Zeigler cyclization, forming the fused ring system.
-
Oxidation : Air oxidation introduces the 6-one functionality.
Optimized Parameters :
Palladium-Catalyzed Coupling Reactions
Oxidative C-H/C-H Coupling
Palladium-catalyzed oxidative coupling offers a route to functionalized thienofuranones. Starting from 5-octyl-5H-thieno[3,4-c]pyrrole-4,6-dione, analogous methodologies can be adapted by substituting octyl groups with ethyl moieties. The reaction employs Pd(OAc)₂ and Cu(OAc)₂ in dimethylacetamide (DMAc) at 110°C, facilitating C-H activation and coupling.
Critical Considerations :
-
Catalyst System : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv)
-
Solvent : DMAc
-
Temperature : 110°C, 48 hours
Comparative Analysis of Methods
Functionalization and Derivatization
Ethyl Group Introduction
The ethyl group at position 4 is introduced via:
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Answer : Key issues include exothermic reaction control (use jacketed reactors with cooling) and solvent recovery (switch from DMF to recyclable acetone/water mixtures). Pilot-scale chromatography may be replaced with crystallization-driven purification to reduce costs .
Methodological Notes
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